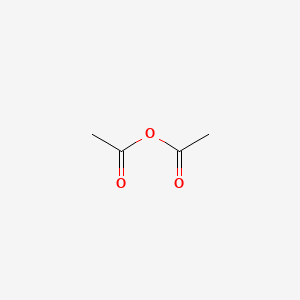

![molecular formula C7H8O3 B1662030 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 67911-21-1](/img/structure/B1662030.png)

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAHKEDLPBJLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(=O)OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438803 | |

| Record name | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67911-21-1 | |

| Record name | 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67911-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067911211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of Caronic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize caronic anhydride (also known as 3,3-dimethyl-1,2-cyclopropanedicarboxylic anhydride). As a strained cyclic anhydride, its unique structural features give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming structural integrity, assessing purity, and monitoring reactions in synthetic and medicinal chemistry applications.

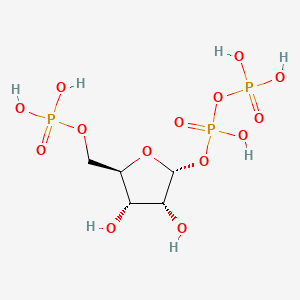

Caronic anhydride is a white to off-white crystalline solid at room temperature and is moderately soluble in common organic solvents like ethanol, acetone, and chloroform.[1] Its molecular formula is C7H8O3, with a molecular weight of 140.14 g/mol .[1][2] The molecule's core consists of a cyclopropane ring fused to a five-membered anhydride ring, a structure that imparts significant ring strain and chemical reactivity. This guide will detail the expected outcomes and interpretative logic for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For caronic anhydride, the most informative region of the IR spectrum is where the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations occur.

Causality Behind the Spectrum: The anhydride functional group is characterized by two carbonyl groups linked by an oxygen atom.[3] This arrangement leads to two distinct C=O stretching vibrations: a symmetric stretch (where both C=O bonds stretch in phase) and an asymmetric stretch (where they stretch out of phase).[3] Because caronic anhydride is a saturated, cyclic five-membered anhydride, these peaks appear at higher wavenumbers compared to acyclic or larger ring anhydrides.[3][4]

Expected Spectral Features:

-

Asymmetric C=O Stretch: A strong absorption band is expected in the range of 1870–1845 cm⁻¹.[3]

-

Symmetric C=O Stretch: Another strong band should appear between 1800–1775 cm⁻¹.[3] For cyclic anhydrides, this lower-wavenumber peak is typically the more intense of the two.[3]

-

C-O-C Stretch: A strong, broad absorption band resulting from the C-O single bond stretching within the anhydride ring is anticipated in the 1300–1000 cm⁻¹ region.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, powdered sample of caronic anhydride directly onto the ATR crystal. No further preparation is necessary.

-

Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of caronic anhydride.

Causality Behind the Spectrum: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The strained cyclopropane ring and the electron-withdrawing nature of the adjacent carbonyl groups significantly influence the chemical shifts of the ring protons.

Expected Spectral Features:

-

Methyl Protons (-CH₃): The two methyl groups are chemically equivalent and attached to a quaternary carbon. They are expected to appear as a single, sharp singlet, integrating to 6 protons.

-

Cyclopropane Protons (-CH-): The two protons on the cyclopropane ring are also equivalent. Due to the ring strain and proximity to the carbonyls, they will be deshielded and appear as a singlet integrating to 2 protons. Protons on carbons adjacent to carbonyl groups typically absorb near δ 2.0-2.5 ppm.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of caronic anhydride in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8 to 16 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

Causality Behind the Spectrum: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon is determined by its hybridization and electronic environment. The carbonyl carbons are highly deshielded due to the attached electronegative oxygen atoms.

Expected Spectral Features:

-

Carbonyl Carbons (C=O): These will be the most deshielded carbons, appearing as a single peak in the δ 160-180 ppm region. Due to the lack of attached protons, this peak will typically have a lower intensity.

-

Quaternary Cyclopropane Carbon (C(CH₃)₂): The carbon atom bonded to the two methyl groups will appear at a distinct chemical shift.

-

Methine Cyclopropane Carbons (-CH-): The two equivalent CH carbons of the cyclopropane ring will give rise to a single peak.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single, typically more intense, peak in the upfield region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Causality Behind the Spectrum: In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The anhydride group is prone to characteristic losses of carbon monoxide (CO) and carbon dioxide (CO₂).

Expected Spectral Features:

-

Molecular Ion Peak (M⁺•): The spectrum should show a peak corresponding to the intact molecular ion at a mass-to-charge ratio (m/z) of 140.14.

-

Key Fragmentation Peaks:

-

[M - CO]⁺•: Loss of a carbon monoxide molecule (28 Da).

-

[M - CO₂]⁺•: Loss of a carbon dioxide molecule (44 Da).[5]

-

Acylium Ions: Formation of prominent acylium ions is a common fragmentation pathway for anhydrides.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Characterization of Caronic Anhydride

Caption: General workflow for the structural elucidation of caronic anhydride.

Summary of Spectroscopic Data

| Technique | Feature | Expected Observation | Structural Significance |

| IR | Asymmetric C=O Stretch | 1870–1845 cm⁻¹ (Strong) | Confirms cyclic anhydride |

| Symmetric C=O Stretch | 1800–1775 cm⁻¹ (Strong, Intense) | Confirms cyclic anhydride | |

| C-O-C Stretch | 1300–1000 cm⁻¹ (Strong) | Anhydride linkage | |

| ¹H NMR | Methyl Protons | Singlet, ~δ 1.2-1.5 ppm (6H) | Two equivalent -CH₃ groups |

| Cyclopropane Protons | Singlet, ~δ 2.0-2.5 ppm (2H) | Two equivalent -CH- groups | |

| ¹³C NMR | Carbonyl Carbons | δ 160-180 ppm | Two equivalent C=O groups |

| Quaternary Carbon | Distinct downfield shift | C(CH₃)₂ | |

| Methine Carbons | Distinct shift | Two equivalent -CH- groups | |

| Methyl Carbons | Upfield shift | Two equivalent -CH₃ groups | |

| MS (EI) | Molecular Ion (M⁺•) | m/z 140 | Confirms molecular formula |

| Fragments | m/z 112, 96, etc. | Characteristic loss of CO, CO₂ |

This comprehensive spectroscopic approach provides a self-validating system for the unambiguous identification and characterization of caronic anhydride, ensuring the high level of scientific integrity required in research and development.

References

-

National Institute of Standards and Technology. (n.d.). Carbic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

Hunt, I. (n.d.). Spectroscopic Analysis: Anhydrides. University of Calgary. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

-

Organic Chemistry Videos. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Carbic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Carbon dioxide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Chlorendic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Introduction

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, commonly known as caronic anhydride, is a valuable bicyclic compound that serves as a versatile intermediate in the synthesis of a variety of organic molecules, including natural products and bioactive compounds.[1] Its unique and strained molecular architecture makes it an interesting subject for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation and characterization of such complex organic molecules.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also a detailed interpretation rooted in the fundamental principles of NMR and the specific structural features of this strained bicyclic system. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide actionable, field-proven insights.

Molecular Structure and Key Features

The structure of this compound is characterized by a fused ring system comprising a five-membered lactone ring and a three-membered cyclopropane ring. This arrangement results in significant ring strain, which profoundly influences its reactivity and its NMR spectral properties. The presence of a gem-dimethyl group on the cyclopropane ring and two carbonyl groups within the lactone ring are other key features that give rise to characteristic NMR signals.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the proton environment within the molecule. The spectrum is relatively simple, reflecting the molecule's symmetry.

Table 1: ¹H NMR Data for this compound in CDCl₃ at 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.86 | s | 1H | Bridgehead proton |

| 1.43 | d | 6H | Methyl groups |

Data sourced from Benchchem[1]

Interpretation of ¹H NMR Signals:

-

Bridgehead Protons (H-1 and H-5): The two bridgehead protons (on C1 and C5) are chemically and magnetically equivalent due to the molecule's symmetry. They appear as a singlet at 3.86 ppm. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl groups and the oxygen atom of the anhydride ring. The absence of splitting indicates that there are no vicinal protons to couple with, or the coupling constant is negligible.

-

Gem-Dimethyl Protons (on C-6): The six protons of the two methyl groups are also equivalent and resonate at 1.43 ppm.[1] The signal appears as a doublet, which is a key feature for interpretation. This splitting arises from geminal coupling to the bridgehead protons. The observed coupling constant of J = 7.2 Hz is typical for such interactions in strained ring systems.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Data for this compound in CDCl₃ at 126 MHz

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C2/C4 (Carbonyl C=O) |

| 105.6 | C3 (Ether oxygen-bearing C) |

| 25.9 | C6 (Quaternary methyl C) |

| 18.4 | CH₃ (Methyl groups) |

Data sourced from Benchchem[1]

Interpretation of ¹³C NMR Signals:

-

Carbonyl Carbons (C-2 and C-4): The two carbonyl carbons are equivalent and exhibit a signal at 175.5 ppm.[1] This chemical shift is characteristic of carbonyl groups in anhydrides.

-

Ether-Linked Carbon (C-3): The carbon atom bonded to the ether oxygen (C3) resonates at 105.6 ppm.[1] Its downfield position is a direct result of the deshielding effect of the adjacent oxygen atom.

-

Quaternary Cyclopropyl Carbon (C-6): The quaternary carbon of the cyclopropane ring, to which the two methyl groups are attached, appears at 25.9 ppm.[1] The upfield chemical shift is typical for carbons in a strained three-membered ring.

-

Methyl Carbons: The two equivalent methyl carbons give rise to a signal at 18.4 ppm.[1]

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Protocol for NMR Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent magnetic field distortions.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR Sample Preparation.

Protocol for NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tuning and Matching: Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 256 or more, depending on the sample concentration.

-

-

Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the Free Induction Decay (FID) to obtain the final spectrum.

Advanced Spectral Interpretation: The Influence of the Bicyclo[3.1.0]hexane Core

The strained nature of the bicyclo[3.1.0]hexane system has a pronounced effect on the NMR parameters, particularly the coupling constants. The rigidity of the fused ring system fixes the dihedral angles between protons, which in turn dictates the magnitude of their coupling constants, a relationship described by the Karplus equation.

In the bicyclo[3.1.0]hexane ring system, the coupling constants are highly dependent on the stereochemical relationship (cis or trans) of the interacting protons. For instance, the coupling between the bridgehead protons and the protons on the cyclopropane ring is influenced by the fixed geometry. The observed doublet for the methyl groups suggests a significant geminal coupling to the bridgehead protons, a phenomenon often enhanced in strained systems.

Long-range couplings (over more than three bonds) are also possible in such rigid systems and can provide further structural insights, often elucidated through 2D NMR techniques like COSY and HMBC.

Caption: Key geminal coupling interaction in this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The chemical shifts and coupling patterns are consistent with the proposed bicyclic structure, with the inherent ring strain significantly influencing the spectral parameters. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this important synthetic intermediate. A thorough understanding of the principles outlined herein will empower scientists to leverage NMR spectroscopy to its full potential in the advancement of chemical research and drug development.

References

-

Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. MDPI. [Link]

- New synthesis method of caronic anhydride.

-

Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica. [Link]

Sources

Foreword: Decoding Molecular Architecture Through Vibrational Spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Authored by a Senior Application Scientist

For researchers and professionals in drug development and organic synthesis, a profound understanding of a molecule's structure is paramount. This compound, also known as caronic anhydride, serves as a vital intermediate in the synthesis of complex pharmaceuticals, including the antiviral agent Boceprevir and the anti-leukemic natural product EBC-329.[1][2] Its unique bicyclic structure, featuring a strained cyclopropane ring fused to a five-membered anhydride ring, imparts specific reactivity and stereochemical properties that are critical to its function. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the identity and structural integrity of this key synthetic building block. This guide offers an in-depth exploration of the IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy and tailored for the discerning scientist.

The Molecular Blueprint: Structure and Its Spectroscopic Implications

The structure of this compound is a confluence of two key functional groups whose vibrational modes are exquisitely sensitive to their chemical environment: a cyclic anhydride and a cyclopropane ring.

Caption: Logic flow for identifying the cyclic anhydride group by IR spectroscopy.

The C-O-C Stretching Region (1300-1000 cm⁻¹)

The anhydride group also possesses characteristic C-O-C stretching vibrations. A strong absorption band is expected in the 1270-1200 cm⁻¹ range, corresponding to the C-O-C stretching within the five-membered ring. [3][4]This band is often strong and broad.

The Cyclopropane Ring Vibrations

The gem-dimethylcyclopropane moiety contributes several characteristic signals to the spectrum.

-

C-H Stretching : The C-H bonds on the cyclopropane ring are known to absorb at slightly higher frequencies than those in typical alkanes due to increased s-character in the C-H bonds. Expect weak to medium bands in the 3100-3040 cm⁻¹ region. [5]* CH₂/CH Deformations : The methylene and methine groups of the cyclopropane ring will exhibit deformation (scissoring and wagging) vibrations. A characteristic absorption for the cyclopropane ring itself, often referred to as a "ring breathing" or skeletal vibration, is typically found around 1020-1000 cm⁻¹ . [5][6]* Methyl Group Vibrations : The gem-dimethyl groups will show characteristic C-H stretching just below 3000 cm⁻¹ (~2970-2870 cm⁻¹) and bending vibrations around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). The symmetric bend is often a sharp doublet, characteristic of a gem-dimethyl group.

Summary of Expected IR Absorptions

The following table summarizes the key vibrational frequencies, their assignments, and the structural features responsible for them.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Origin |

| ~3080 | Weak-Medium | C-H Stretch | Cyclopropane Ring C-H |

| ~2970, ~2875 | Medium | Asymmetric & Symmetric C-H Stretch | Methyl (CH₃) Groups |

| ~1850 | Medium-Strong | Asymmetric C=O Stretch | Cyclic Anhydride |

| ~1780 | Very Strong | Symmetric C=O Stretch | Cyclic Anhydride |

| ~1465 | Medium | Asymmetric CH₃ Bend | Gem-dimethyl Group |

| ~1380 | Medium-Sharp | Symmetric CH₃ Bend | Gem-dimethyl Group |

| ~1267 | Strong | C-O-C Stretch | Anhydride Ring |

| ~1020 | Medium | Skeletal Ring Vibration | Cyclopropane Ring |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum of this compound, which is a solid at room temperature, the KBr pellet method is highly recommended. [4]This technique minimizes scattering effects and is ideal for crystalline solids.

Step-by-Step Methodology for KBr Pellet Preparation

-

Material Preparation : Gently grind a small amount (1-2 mg) of the sample in a clean agate mortar and pestle.

-

Mixing : Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The KBr must be free of moisture, which is a common source of spectral contamination (broad O-H band at ~3400 cm⁻¹).

-

Homogenization : Continue to grind the mixture until it is a fine, homogeneous powder. This step is critical for producing a transparent pellet.

-

Pellet Pressing : Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition : Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Conclusion: A Self-Validating Spectroscopic Signature

The IR spectrum of this compound is a robust and highly characteristic fingerprint. The definitive presence of two strong carbonyl bands, with the lower frequency band (~1780 cm⁻¹) being the most intense, confirms the cyclic anhydride structure. The specific high-frequency positions of these bands are a direct result of the significant ring strain imposed by the fused bicyclic system. The additional presence of bands corresponding to the cyclopropane ring (~3080 and ~1020 cm⁻¹) and gem-dimethyl groups provides a self-validating system for confirming the molecule's identity with a high degree of confidence. For any scientist utilizing this crucial building block, a proficient interpretation of its IR spectrum is an indispensable skill for ensuring reaction success and product purity.

References

-

NPTEL. Infrared Spectroscopy - Chapter 3: Vibrational Spectroscopy. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclopropane C3H6. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

-

Masiello, T., Maki, A., & Blake, T. A. (2009). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Journal of Molecular Spectroscopy, 255(1), 45-55. [Link]

-

Reddy, D., et al. (2015). Total synthesis of the natural product EBC-329. Organic & Biomolecular Chemistry, 13(31), 8499-8502. [Link]

-

ResearchGate. Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295-301. [Link]

-

Apicule. (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione. [Link]

-

Derfer, J. M., & Boord, C. E. (1951). Infrared Absorption Spectra of Some Cyclopropane and Cyclobutane Hydrocarbons. Journal of the American Chemical Society, 73(10), 4675-4678. [Link]

-

Dauben, W. G., & Epstein, W. W. (1959). Notes - Infrared Spectra of Some Cyclic Anhydrides. The Journal of Organic Chemistry, 24(10), 1595-1596. [Link]

-

University of Kashmir. The features of IR spectrum. [Link]

-

Scribd. IR Peaks for Cyclic Anhydride Hydrolysis. [Link]

-

YouTube. CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]

-

SpectraBase. endo-Bicycloo[3][3][3]ct-5-ene-2,3-dicarboxylic anhydride - Optional[FTIR] - Spectrum. [Link]

-

The Journal of Organic Chemistry. Notes - Infrared Spectra of Some Cyclic Anhydrides. [Link]

-

Bentham Open. A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. [Link]

-

Koyon. How can IR spectroscopy be used to identify anhydrides?. [Link]

-

Bentham Open. A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione PDF. [Link]

-

PubChem. (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione. [Link]

-

PubChemLite. This compound. [Link]

Sources

- 1. Total synthesis of the natural product EBC-329 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. apicule.com [apicule.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. This compound | 67911-21-1 | Benchchem [benchchem.com]

- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. electronicsandbooks.com [electronicsandbooks.com]

Mass Spectrometry of Caronic Anhydride: From First Principles to Structural Elucidation

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of caronic anhydride (C₇H₈O₃, MW: 140.14), a critical building block in modern organic and pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a foundational understanding of the principles governing the ionization and fragmentation of this unique bicyclic anhydride. We will explore the strategic application of both "hard" and "soft" ionization techniques, primarily Electron Ionization (EI) and Chemical Ionization (CI), within a Gas Chromatography-Mass Spectrometry (GC-MS) framework. The core of this guide is a detailed elucidation of the EI-induced fragmentation pathways, providing researchers with the predictive tools necessary for confident structural verification and purity assessment. All methodologies are presented with an emphasis on the causal logic behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative for Caronic Anhydride

Caronic anhydride, systematically named 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, is a white crystalline solid possessing a strained bicyclic structure.[2][3] Its significance extends from its role as a versatile crosslinking agent in polymer chemistry to its critical function as a pharmaceutical intermediate in the synthesis of complex molecules like the hepatitis C protease inhibitor, Boceprevir.[1][2]

The compound's reactivity, stemming from the anhydride functionality, also makes it susceptible to hydrolysis, necessitating rigorous quality control.[2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled specificity and sensitivity for its characterization. This guide serves as a detailed roadmap for scientists and drug development professionals seeking to master the mass spectrometric analysis of this important compound.

Foundational Strategy: GC-MS for Caronic Anhydride Analysis

Given caronic anhydride's volatility (Boiling Point: 246 °C at 20 mmHg) and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for its routine analysis.[4] The gas chromatograph provides excellent separation of the analyte from solvents, impurities, or potential degradants, while the mass spectrometer offers definitive structural information.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool, it would be a less direct approach for the native anhydride. Caronic anhydride lacks easily ionizable functional groups required for high-efficiency Electrospray Ionization (ESI), and its polar nature can be challenging for reversed-phase chromatography without derivatization.[5][6] Therefore, our focus will remain on the more direct and robust GC-MS workflow.

Experimental Protocol: A Self-Validating GC-MS Methodology

The following protocol is designed for robustness, providing a clear and defensible analytical workflow. The causality behind each parameter is explained to empower the analyst to adapt the method as needed.

3.1. Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh ~1 mg of the caronic anhydride standard or sample.

-

Dissolve in 1.0 mL of a high-purity, dry solvent such as acetone or chloroform.[1]

-

Causality: Caronic anhydride is sensitive to moisture and can hydrolyze to its dicarboxylic acid.[2] The use of a dry, inert organic solvent is critical to preserving the integrity of the analyte. Acetone is chosen for its volatility and compatibility with standard GC injection techniques.

-

-

Gas Chromatography Conditions:

-

Injector: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) at 250 °C.

-

Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks. The injector temperature is set high enough to ensure rapid volatilization without causing thermal degradation.

-

Column: A mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms).

-

Causality: This column phase provides excellent resolving power for a wide range of organic molecules and is robust enough for routine analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Causality: The temperature program is designed to ensure the analyte is well-focused at the start of the run and elutes as a sharp, symmetrical peak in a reasonable timeframe.

-

-

Mass Spectrometry Conditions:

-

Interface Temperature: 260 °C.

-

Causality: The transfer line temperature must be high enough to prevent condensation of the analyte as it passes from the GC to the MS source.

-

Ion Source: Electron Ionization (EI) or Chemical Ionization (CI). Source temperature at 230 °C.

-

Mass Analyzer: Scan range from m/z 40 to 200.

-

Causality: This mass range comfortably encompasses the molecular weight of caronic anhydride (140.14) and its expected fragments.

-

3.2. GC-MS Experimental Workflow

Caption: A streamlined workflow for the GC-MS analysis of caronic anhydride.

Ionization Strategies: Unveiling Molecular Mass and Structure

The choice of ionization technique is a strategic decision that dictates the nature of the resulting mass spectrum. For comprehensive analysis, employing both EI and CI provides complementary and confirmatory data.

-

Electron Ionization (EI): The Structural Fingerprint EI is a "hard" ionization technique that bombards the analyte with high-energy (70 eV) electrons.[7] This process not only removes an electron to form a molecular ion (M⁺•) but also imparts significant excess internal energy, causing extensive and reproducible fragmentation.[7][8] The resulting pattern of fragment ions serves as a unique structural fingerprint, ideal for library matching and identity confirmation. The primary drawback is that the molecular ion peak at m/z 140 may be weak or entirely absent.

-

Chemical Ionization (CI): The Molecular Weight Anchor CI is a "soft" ionization technique that avoids the harshness of EI.[9] A reagent gas (e.g., methane) is introduced into the ion source at a higher pressure. The reagent gas is ionized by the electron beam, which in turn creates reagent ions (like CH₅⁺).[10] These ions gently transfer a proton to the analyte molecule via a low-energy chemical reaction, forming a stable protonated molecule, [M+H]⁺.[9] For caronic anhydride, this will produce an intense peak at m/z 141 , providing unambiguous confirmation of the molecular weight.

Deciphering the Code: EI Fragmentation of Caronic Anhydride

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. The unique bicyclic structure of caronic anhydride dictates its decomposition pathways under Electron Ionization.

5.1. The Molecular Ion (M⁺•)

The initial ionization event produces the molecular ion at m/z 140 . Due to the inherent strain in the bicyclic ring system, this ion is expected to be of moderate to low abundance as it readily undergoes fragmentation to form more stable product ions.

5.2. Primary Fragmentation Pathways

The fragmentation of the caronic anhydride molecular ion is dominated by logical cleavages of the anhydride ring, driven by the elimination of stable neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂).

-

Pathway A: Loss of Carbon Monoxide (CO) A common fragmentation pathway for cyclic anhydrides involves the expulsion of a neutral CO molecule.[11] This results in the formation of a radical cation at m/z 112 .

-

[C₇H₈O₃]⁺• → [C₆H₈O₂]⁺• + CO

-

(m/z 140) → (m/z 112)

-

-

Pathway B: Loss of Carbon Dioxide (CO₂) The most characteristic fragmentation for many cyclic anhydrides is the loss of a CO₂ molecule, leading to a highly stable fragment. This produces an ion at m/z 96 .

-

[C₇H₈O₃]⁺• → [C₆H₈O]⁺• + CO₂

-

(m/z 140) → (m/z 96)

-

-

Pathway C: Formation of an Acylium Ion Ring opening followed by cleavage can lead to the formation of a stable acylium ion.[12] For caronic anhydride, a key acylium ion can be formed at m/z 97 . This likely involves the loss of a •CO₂H radical.

-

[C₇H₈O₃]⁺• → [C₆H₉O]⁺ + •CO₂H

-

(m/z 140) → (m/z 97)

-

-

Pathway D: Cyclopropane Ring Fragmentation Further fragmentation of the primary product ions can involve the cleavage of the strained cyclopropane ring. For instance, the ion at m/z 96 can lose a methyl radical (•CH₃) to form an ion at m/z 81 .

-

[C₆H₈O]⁺• → [C₅H₅O]⁺ + •CH₃

-

(m/z 96) → (m/z 81)

-

5.3. Proposed Fragmentation Scheme

Caption: Key EI fragmentation pathways for the caronic anhydride molecular ion.

5.4. Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the EI mass spectrum of caronic anhydride. The relative intensity of these peaks provides a robust basis for structural confirmation.

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure/Formula | Neutral Loss from Molecular Ion | Significance |

| 140 | [C₇H₈O₃]⁺• | - | Molecular Ion |

| 112 | [C₆H₈O₂]⁺• | CO | Loss of Carbon Monoxide |

| 97 | [C₆H₉O]⁺ | •CO₂H | Acylium Ion Formation |

| 96 | [C₆H₈O]⁺• | CO₂ | Key Diagnostic Ion : Loss of Carbon Dioxide |

| 81 | [C₅H₅O]⁺ | CO₂ + •CH₃ | Secondary fragmentation, loss of methyl |

Conclusion

The mass spectrometric analysis of caronic anhydride is a powerful tool for identity confirmation, purity assessment, and quality control in research and industrial settings. A well-designed GC-MS method, leveraging the complementary nature of Electron Ionization and Chemical Ionization, provides a complete analytical picture. EI delivers a rich fragmentation pattern that acts as a structural fingerprint, with key fragments arising from the characteristic loss of CO and CO₂. CI provides an unambiguous determination of the molecular weight. By understanding the underlying principles of these fragmentation pathways, researchers can confidently interpret their data, ensuring the integrity of their materials and the success of their synthetic endeavors.

References

-

Pharmaffiliates. (n.d.). Exploring the Chemical Properties and Synthesis of Caronic Anhydride. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides. University of Calgary. Retrieved from [Link]

-

Hangzhou ICH Biofarm Co., Ltd. (n.d.). Caronic anhydride|67911-21-1. Retrieved from [Link]

-

Cooper, C. D., & Compton, R. N. (1973). Electron attachment to cyclic anhydrides and related compounds. The Journal of Chemical Physics, 59(7), 3550–3565. Retrieved from [Link]

-

Dugheri, S., et al. (2010). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. Rasayan Journal of Chemistry, 3(3), 456-463. Retrieved from [Link]

-

Vessman, J. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. Retrieved from [Link]

-

Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434. Retrieved from [Link]

-

Higashi, T., & Ogawa, S. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of pharmaceutical and biomedical analysis, 44(2), 303-15. Retrieved from [Link]

-

Altasciences. (n.d.). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Retrieved from [Link]

-

Jian, W., et al. (2016). Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. Analytical Methods, 8(25), 5048-5056. Retrieved from [Link]

-

Jian, W., et al. (2016). Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride. ResearchGate. Retrieved from [Link]

-

LCGC International. (2018). Electron Ionization for GC–MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Karlsson, D., et al. (2004). Determination of airborne anhydrides using LC-MS monitoring negative ions of di-n-butylamine derivatives. The Analyst, 129(8), 755-760. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection of citraconic anhydride with gas chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.2: Chemical Ionization. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

J-Stage. (2014). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

-

ASTM International. (n.d.). Standard Test Method for Analysis of Acetic Anhydride Using Gas Chromatography. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation Patterns in The Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Purdue College of Engineering. (n.d.). Used for MS Short Course at Tsinghua by R. Graham Cooks, et al. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Hydride abstraction in positive-ion electrospray interface: oxidation of 1,4-dihydropyridines in electrospray ionization mass spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Maleic anhydride - NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Negative Ion Electrospray Ionization Mass Spectrum of Polyisobutenylsuccinic Anhydride. Retrieved from [Link]

-

Purdue University. (n.d.). Lecture 3 Chemical Ionization (CI). Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Caronic Anhydride | 67911-21-1 | TCI AMERICA [tcichemicals.com]

- 4. Caronic anhydride|67911-21-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 5. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bicyclic Anhydride in Modern Synthesis

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, also known as caronic anhydride, is a bicyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its rigid, strained ring system and inherent chirality make it a valuable building block for the synthesis of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the total synthesis of the anti-leukemic diterpene natural product EBC-329 and is a key component in the synthesis of the hepatitis C virus protease inhibitor, Boceprevir.[2][3] The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, governs its reactivity and interactions with other molecules, making the elucidation of its solid-state structure a critical endeavor for rational drug design and the development of novel synthetic methodologies.

This guide provides an in-depth technical overview of the methodologies required to determine the crystal structure of this compound. While a publicly available crystal structure is not currently deposited in major crystallographic databases, this document outlines a robust, field-proven approach for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. The protocols described herein are designed to be self-validating, providing researchers with a comprehensive roadmap for obtaining high-quality single crystals and solving the molecular structure of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is foundational to any crystallographic study. The table below summarizes the key physicochemical and spectroscopic data for this compound.[1][4]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Caronic anhydride, 3,3-dimethyl-1,2-cyclopropanedicarboxylic anhydride |

| CAS Number | 67911-21-1 |

| Molecular Formula | C₇H₈O₃ |

| Molar Mass | 140.14 g/mol |

| Melting Point | 53–57 °C |

| Boiling Point | 137 °C (14 mmHg) |

| Solubility | Soluble in methanol, moisture-sensitive |

| IR (KBr, cm⁻¹) | 1850 (C=O stretch), 1780 (cyclic anhydride) |

| ¹H NMR (CDCl₃, δ) | 1.38 (s, 6H, CH₃), 3.12 (m, 2H, CH₂), 4.25 (s, 1H, bridgehead H) |

Synthesis and Crystallization: A Protocol for Obtaining Diffraction-Quality Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. The following protocol details a reliable method for the synthesis and crystallization of this compound.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the dehydration of cis-3,3-dimethyl-1,2-cyclopropanedicarboxylic acid. Acetic anhydride is a common and effective dehydrating agent for this transformation.

Step-by-Step Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of cis-3,3-dimethyl-1,2-cyclopropanedicarboxylic acid in 30 mL of acetic anhydride.

-

Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours. The solid will gradually dissolve as the reaction proceeds.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation (137 °C at 14 mmHg) to yield a colorless oil which solidifies upon cooling.

Caption: Synthetic workflow for this compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction requires careful control of saturation and temperature. Slow evaporation is a reliable technique for this compound.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent. A mixture of toluene and hexane is a good starting point.

-

Crystal Growth: Dissolve approximately 100 mg of the compound in 1 mL of toluene in a small, clean vial. Add hexane dropwise until the solution becomes slightly turbid.

-

Evaporation: Cover the vial with a piece of parafilm and pierce a few small holes in it with a needle. This will allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 4 °C) and allow the solvent to evaporate slowly over several days.

-

Crystal Harvesting: Once well-formed, colorless, prismatic crystals are observed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) for mounting on the diffractometer.

Crystal Structure Determination: An X-ray Crystallography Workflow

The following section outlines the standard workflow for determining the crystal structure of this compound using single-crystal X-ray diffraction.

Sources

Physical properties of Caronic anhydride (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caronic anhydride (CAS 67911-21-1), a bicyclic lactone with the molecular formula C₇H₈O₃, is a pivotal intermediate in contemporary organic synthesis, notably in the development of pharmaceutical agents such as Boceprevir.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in reaction design, and for ensuring the purity and integrity of resulting compounds. This guide provides an in-depth analysis of the melting point, boiling point, and solubility of caronic anhydride, grounded in established experimental data and theoretical principles. Methodologies for the determination of these properties are discussed, offering a framework for self-validating experimental protocols within a research and development setting.

Introduction: The Significance of Caronic Anhydride in Synthetic Chemistry

Caronic anhydride, systematically named 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, possesses a unique and strained ring system that imparts significant reactivity, making it a valuable building block in the synthesis of complex molecules.[1] Its utility as a pharmaceutical intermediate underscores the critical need for well-characterized physical constants to guide its use in laboratory and industrial settings.[1][2] This document serves as a definitive resource on these properties, synthesizing available data with practical insights for the discerning scientist.

Physical Properties of Caronic Anhydride: A Quantitative Overview

The physical state of caronic anhydride under standard conditions is a white to off-white crystalline solid.[1][2][3] Its appearance as a solid facilitates ease of handling and storage, though its sensitivity to moisture necessitates specific precautions to prevent hydrolysis.[1]

| Physical Property | Value | Notes |

| Melting Point | 52-57 °C | A range is typically observed, indicative of purity levels. |

| Boiling Point | 246 °C | At atmospheric pressure (760 mmHg). |

| 137 °C | At reduced pressure (14 mmHg). | |

| 143 °C | At reduced pressure (20 Torr). | |

| Solubility | ||

| Soluble | Methanol | |

| Moderately Soluble | Ethanol, Acetone, Chloroform | |

| Reactive | Water (hydrolyzes to the corresponding dicarboxylic acid) |

In-Depth Analysis of Physical Properties

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical constant that provides a reliable indication of its purity. For caronic anhydride, the reported melting point range is typically between 52 °C and 57 °C.[1][2][4][5][6] The existence of a range, rather than a sharp melting point, can be attributed to the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Experimental Protocol: Determination of Melting Point (Thiele Tube Method)

A calibrated thermometer and a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) are essential for this determination.

-

Sample Preparation: A small amount of finely powdered, dry caronic anhydride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the Thiele tube.

-

Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate. The unique design of the Thiele tube ensures uniform heat distribution through convection currents in the oil.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is the end of the range.

Causality and Trustworthiness: This method is a self-validating system. A narrow melting point range (e.g., 1-2 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities, necessitating further purification steps such as recrystallization.

Boiling Point: Understanding Intermolecular Forces and Decomposition

The boiling point of caronic anhydride at atmospheric pressure is 246 °C.[4][5][6][7] This relatively high boiling point for a molecule of its molar mass (140.14 g/mol ) is a consequence of its polar nature, arising from the two carbonyl groups and the ether linkage within the anhydride ring. These features lead to significant dipole-dipole interactions between molecules, requiring a substantial amount of energy to overcome and transition into the gaseous phase.

Due to its thermal sensitivity, caronic anhydride is often distilled under reduced pressure to prevent decomposition. Boiling points at reduced pressures, such as 137 °C at 14 mmHg and 143 °C at 20 Torr, are reported.[8]

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glass joints should be securely clamped and lubricated.

-

Sample Introduction: The caronic anhydride is placed in the distillation flask with a magnetic stir bar to ensure smooth boiling.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 14-20 Torr).

-

Heating: The distillation flask is heated using a heating mantle.

-

Fraction Collection: The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Causality and Trustworthiness: The choice to use vacuum distillation is dictated by the compound's thermal lability. A consistent boiling point during distillation is indicative of a pure substance. Any fluctuations in temperature may signal the presence of impurities with different volatilities.

Solubility: The Principle of "Like Dissolves Like"

The solubility of caronic anhydride is a critical parameter for its use in various reaction media. It is reported to be soluble in methanol and moderately soluble in other common organic solvents such as ethanol, acetone, and chloroform.[3][4][5][6] This solubility profile is consistent with its molecular structure. The polar anhydride and ether functionalities allow for favorable dipole-dipole interactions with polar protic solvents like methanol and ethanol, and with polar aprotic solvents like acetone. Its solubility in the less polar chloroform can be attributed to a combination of dipole-dipole interactions and London dispersion forces.

Conversely, caronic anhydride is sparingly soluble in water and reacts with it to form the corresponding dicarboxylic acid through hydrolysis of the anhydride ring.[3] This reactivity with water underscores the importance of handling and storing caronic anhydride under anhydrous conditions.

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of caronic anhydride (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent to be tested (e.g., 1 mL) is added to a separate test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble. For water, any signs of reaction (e.g., gas evolution, change in pH) should also be noted.

Causality and Trustworthiness: This systematic approach provides a reliable qualitative assessment of solubility. The results directly inform the choice of appropriate solvents for reactions, recrystallization, and analytical techniques such as NMR spectroscopy.

Visualization of Molecular Structure and Property Relationships

The interplay between the molecular structure of caronic anhydride and its physical properties can be visualized as follows:

Caption: Relationship between caronic anhydride's structure and its physical properties.

Conclusion

The physical properties of caronic anhydride—its melting point, boiling point, and solubility—are direct consequences of its unique molecular structure. A comprehensive understanding and careful experimental determination of these properties are essential for its successful application in research and drug development. The protocols and principles outlined in this guide provide a robust framework for handling and utilizing this important synthetic intermediate with confidence and precision.

References

-

LookChem. (n.d.). Cas 67911-21-1,Caronic anhydride. Retrieved from [Link]

-

Hangzhou ICH Biofarm Co., Ltd. (n.d.). Caronic anhydride|67911-21-1. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Caronic Anhydride. Retrieved from [Link]

-

Pharmacy Research. (n.d.). CAS 67911-21-1 Caronic Anhydride. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Caronic Anhydride CAS 67911-21-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Page loading... [guidechem.com]

- 4. Cas 67911-21-1,Caronic anhydride | lookchem [lookchem.com]

- 5. 67911-21-1 | CAS DataBase [m.chemicalbook.com]

- 6. Caronic anhydride | 67911-21-1 [chemicalbook.com]

- 7. Caronic anhydride|67911-21-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]

- 8. echemi.com [echemi.com]

Chemical reactivity of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

An In-depth Technical Guide to the Chemical Reactivity of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity, synthesis, and applications of this compound, commonly known as caronic anhydride. Possessing a unique strained bicyclic structure that combines a cyclopropane ring with a cyclic anhydride, this molecule serves as a versatile and valuable intermediate in modern organic synthesis. Its reactivity is dominated by the electrophilic nature of the anhydride carbonyls, leading to a variety of ring-opening reactions with nucleophiles. This guide delves into the mechanistic underpinnings of its key transformations, including hydrolysis, aminolysis, and reduction. Furthermore, it details established and improved synthetic protocols, discusses the critical importance of stereocontrol for its application in drug development, and highlights its role as a key building block in the synthesis of complex molecules, including antiviral agents and natural products. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic precursor.

Introduction and Molecular Overview

This compound (CAS No. 67911-21-1) is a functionalized organic compound featuring a fused cyclopropane and γ-lactone ring system, which forms a cyclic anhydride.[1][2] This structural arrangement confers significant ring strain and chemical reactivity, making it an attractive electrophilic building block. The presence of the gem-dimethyl group on the cyclopropane ring provides steric influence and contributes to the molecule's unique conformational properties.

Its significance in the scientific community stems primarily from its utility as a pharmaceutical intermediate.[3] Most notably, the enantiomerically pure (1R,5S) form is a critical precursor in the synthesis of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[4] Its rigid, three-dimensional framework also makes it a valuable starting material for natural product synthesis and for creating novel coordination polymers.[5][6] Understanding the nuances of its reactivity is therefore paramount for its effective application in complex synthetic campaigns.

Caption: Chemical structure of this compound.

Physicochemical Properties and Spectroscopic Data

The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis. It is a white solid at room temperature and is notably moisture-sensitive, readily undergoing hydrolysis to the corresponding dicarboxylic acid.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Caronic anhydride, 3,3-dimethyl-1,2-cyclopropanedicarboxylic anhydride | [1][2] |

| CAS Number | 67911-21-1 | [1][4] |

| Molecular Formula | C₇H₈O₃ | [1][7] |

| Molar Mass | 140.14 g/mol | [1][2] |

| Melting Point | 53–57 °C | [1] |

| Boiling Point | 137 °C (at 14 mmHg) | [1] |

| Appearance | White solid | [8] |

| Solubility | Soluble in methanol; moisture-sensitive | [1] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic of a cyclic anhydride. It displays two distinct carbonyl (C=O) stretching bands. The asymmetric stretch appears at a higher wavenumber, typically around 1850 cm⁻¹, while the symmetric stretch is observed near 1780 cm⁻¹.[1] The significant separation between these bands is a hallmark of the coupled vibrations within the five-membered anhydride ring.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In CDCl₃, the proton NMR spectrum typically shows a singlet for the six protons of the two equivalent methyl groups at approximately δ 1.38 ppm. The two non-equivalent cyclopropane protons appear as a multiplet around δ 3.12 ppm, and the bridgehead proton gives a singlet near δ 4.25 ppm.[1]

Synthesis of this compound

The synthesis of caronic anhydride is well-established, with methodologies ranging from classical laboratory procedures to optimized industrial processes. The choice of method often depends on the desired scale, purity, and stereochemical outcome.

Classical Synthetic Route

A common laboratory-scale synthesis involves the oxidation of ethyl chrysanthemate with potassium permanganate to yield 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid, followed by cyclization. The dehydration of the dicarboxylic acid to form the anhydride is typically achieved by heating with a dehydrating agent like acetic anhydride.[1]

A patent discloses an alternative one-pot reaction where racemic 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid is treated with acetic anhydride in toluene with a catalytic amount of sulfuric acid to preferentially form the cis-anhydride.[9]

Improved Catalytic Method

To overcome the harsh conditions and moderate yields of classical methods, improved catalytic approaches have been developed. A notable example employs titanium tetrachloride (TiCl₄) as a catalyst in dichloromethane. This method offers significant advantages in terms of reaction time, temperature, and overall yield.[1]

| Parameter | Classical Method | TiCl₄-Catalyzed Method |

| Temperature | 170 °C | 25 °C |

| Time | 12 hours | 3 hours |

| Yield | 72% | 85% |

| Purity | 98% | >99% |

Protocol: TiCl₄-Catalyzed Synthesis

This protocol describes an efficient, high-yield synthesis suitable for laboratory preparation.[1]

Step 1: Reactant Preparation

-

In a flame-dried, three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,3-dimethyl-1,2-cyclopropanedicarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

Step 2: Catalytic Addition

-

Slowly add titanium tetrachloride (TiCl₄, 5 mol%) to the stirred solution. Causality Note: The Lewis acidic TiCl₄ coordinates to the carboxylic acid groups, activating them for intramolecular nucleophilic attack and facilitating anhydride formation under mild conditions.

Step 3: Reaction

-

Allow the reaction mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a toluene/hexane mixture to obtain pure this compound.

Caption: Experimental workflow for the catalytic synthesis of caronic anhydride.

Core Chemical Reactivity

The reactivity of caronic anhydride is governed by the electrophilicity of its two carbonyl carbons, which are susceptible to nucleophilic attack. This leads predominantly to ring-opening reactions, cleaving the anhydride C-O bond.

Ring-Opening Reactions

This class of reactions is the most synthetically valuable, providing access to a wide range of functionalized cyclopropane derivatives. The mechanism involves the attack of a nucleophile on one of the carbonyl groups, followed by the opening of the anhydride ring.[1]

4.1.1. Hydrolysis Due to the strained and activated nature of the anhydride, the compound is highly sensitive to moisture. In the presence of water, it readily hydrolyzes to form cis-3,3-dimethyl-1,2-cyclopropanedicarboxylic acid.[1] This reactivity necessitates storage under anhydrous conditions to maintain its integrity.[1]

4.1.2. Aminolysis and Reactions with Nucleophiles Reactions with amines, alcohols, and other nucleophiles proceed efficiently to yield mono-amides, mono-esters, and other derivatives. This is the cornerstone of its use in pharmaceutical synthesis. For example, reaction with an appropriate amine is a key step in forming the core of Boceprevir. The reaction typically occurs under mild conditions, and the regioselectivity of the attack can sometimes be influenced by steric factors.

Protocol: Nucleophilic Ring-Opening with Benzylamine

This protocol provides a representative example of the aminolysis reaction.

Step 1: Reaction Setup

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

Step 2: Nucleophile Addition

-

Slowly add a solution of benzylamine (1.05 eq) in THF to the cooled, stirred solution. Causality Note: Using a slight excess of the amine ensures complete consumption of the anhydride. The reaction is often exothermic, so slow addition at 0 °C helps control the reaction rate and prevent side reactions.

Step 3: Reaction and Monitoring

-

Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

Step 4: Isolation

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl to remove any unreacted benzylamine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the carboxylic acid-amide product.

Sources

- 1. This compound | 67911-21-1 | Benchchem [benchchem.com]

- 2. (1R,5S)-6,6-Dimethyl-3-oxabicyclo(3.1.0)hexane-2,4-dione | C7H8O3 | CID 10374536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apicule.com [apicule.com]

- 4. 67911-21-1|this compound|BLD Pharm [bldpharm.com]

- 5. Total synthesis of the natural product EBC-329 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]

Ring-opening reactions of Caronic anhydride

An In-Depth Technical Guide to the Ring-Opening Reactions of Caronic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caronic anhydride, formally known as 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, is a strained bicyclic anhydride that serves as a pivotal building block in modern organic synthesis.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of high-value compounds, including the hepatitis C protease inhibitor Boceprevir.[2][3] The inherent ring strain and the presence of two highly electrophilic carbonyl carbons make caronic anhydride susceptible to a variety of regioselective and stereoselective ring-opening reactions. This guide provides a comprehensive exploration of these transformations, detailing the underlying mechanisms, experimental considerations, and synthetic applications. We will delve into reactions with a range of nucleophiles, including water, alcohols, amines, and hydride reagents, offering field-proven insights into optimizing these critical synthetic steps.

Introduction: The Structural and Chemical Landscape of Caronic Anhydride

Caronic anhydride is a white, crystalline solid with a melting point typically in the range of 53-57°C.[1] Its structure is characterized by the fusion of a cyclopropane ring with a five-membered anhydride ring, creating a strained and conformationally rigid system. This unique geometry is fundamental to its reactivity.

Synthesis and Handling: Caronic anhydride is typically prepared via the dehydration of its corresponding dicarboxylic acid, cis-caronic acid (3,3-dimethyl-cis-1,2-cyclopropanedicarboxylic acid), often using dehydrating agents like acetic anhydride or by thermal methods.[1][4] Due to its reactivity, particularly its sensitivity to moisture, it must be handled and stored under inert, dry conditions to prevent premature hydrolysis.[1][5]

Reactivity Profile: The reactivity of caronic anhydride is governed by the principles of nucleophilic acyl substitution.[6][7] The two carbonyl carbons are highly electrophilic, readily attacked by a wide array of nucleophiles. This attack leads to the cleavage of a carbonyl-oxygen bond and the opening of the anhydride ring, a process that is often thermodynamically favorable due to the release of ring strain.

The Core Mechanism: Nucleophilic Acyl Substitution

The ring-opening of caronic anhydride follows a classic two-step addition-elimination mechanism, characteristic of carboxylic acid derivatives.[5][6]

-

Nucleophilic Addition: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-